4-Chloro-2-nitrobenzenesulfonyl chloride is a bifunctional electrophilic building block characterized by a reactive sulfonyl chloride group, an ortho-nitro group, and a para-chloro substituent[1]. In industrial and academic procurement, it is primarily sourced as a precursor for complex sulfonamide synthesis, Fukuyama-type amine protections, and the construction of fused heterocyclic scaffolds such as benzothiadiazines. The compound typically presents as a pale yellow solid with a melting point of 75–79 °C and requires moisture-controlled handling due to its hygroscopic and corrosive nature . Its tri-substituted pattern provides orthogonal reactivity, allowing initial sulfonylation followed by either reductive cyclization of the nitro group or nucleophilic aromatic substitution (SNAr) at the highly activated chloro position.
Substituting this compound with standard Fukuyama reagents like 2-nitrobenzenesulfonyl chloride (NsCl) or generic 4-chlorobenzenesulfonyl chloride results in synthetic dead-ends for complex scaffold generation[1]. While NsCl is effective for amine protection and deprotection, it lacks the highly activated C4-chlorine atom necessary for downstream SNAr cross-coupling or derivatization. Conversely, 4-chlorobenzenesulfonyl chloride lacks the ortho-nitro group, completely preventing both Fukuyama-style thiolytic deprotection and the reductive cyclization pathways required to form 1,2,4-benzothiadiazine-1,1-dioxide cores [1]. Procurement of the exact 4-chloro-2-nitrobenzenesulfonyl chloride is therefore mandatory when a synthetic route demands sequential sulfonylation, nucleophilic displacement, and reductive ring-closure from a single arene core.
The presence of the strongly electron-withdrawing ortho-nitro and para-sulfonyl groups highly activates the C4-chlorine atom toward nucleophilic aromatic substitution (SNAr). Compared to 2-nitrobenzenesulfonyl chloride, which lacks this functional handle, 4-chloro-2-nitrobenzenesulfonyl chloride allows for room-temperature displacement of the chloride by primary amines (e.g., methylamine) following initial sulfonylation[1]. This enables the rapid generation of highly functionalized 5-substituted-2-nitrobenzenesulfonamides, a transformation impossible with standard NsCl.
| Evidence Dimension | Availability of activated site for post-sulfonylation SNAr |
| Target Compound Data | Quantitative conversion via room-temperature amine displacement at the C4 position |
| Comparator Or Baseline | 2-Nitrobenzenesulfonyl chloride (NsCl) (0% SNAr capability at C4) |
| Quantified Difference | Provides a second, orthogonal electrophilic site (C-Cl) activated by two electron-withdrawing groups, enabling downstream SNAr. |
| Conditions | Room temperature aminolysis of the intermediate sulfonamide. |
Buyers synthesizing complex multi-substituted arenes or solid-supported sulfonamides must procure this specific compound to enable dual-site functionalization.
For the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives (common pharmacophores in diuretics and antihypertensives), the ortho-nitro group is an absolute requirement. When compared to 4-chlorobenzenesulfonyl chloride, 4-chloro-2-nitrobenzenesulfonyl chloride permits a high-yielding reduction of the nitro group (e.g., using iron powder/HCl) to an aniline, which subsequently undergoes intramolecular cyclization[1]. Standard 4-chlorobenzenesulfonyl chloride cannot undergo this reduction-cyclization sequence, completely halting the synthesis of the target heterocyclic core.
| Evidence Dimension | Suitability for reductive intramolecular cyclization |
| Target Compound Data | Enables direct formation of 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide cores upon reduction |
| Comparator Or Baseline | 4-Chlorobenzenesulfonyl chloride (Incapable of reductive cyclization) |
| Quantified Difference | 100% essential structural feature (ortho-nitro) for the required cyclization pathway; alternatives yield 0% of the target core. |
| Conditions | Iron/HCl reduction of the sulfonamide intermediate. |
Procurement of the ortho-nitro derivative is non-negotiable for manufacturing routes targeting benzothiadiazine-based active pharmaceutical ingredients.
In medicinal chemistry campaigns targeting Influenza A virus hemagglutinin inhibitors, the specific substitution pattern of the benzenesulfonyl moiety critically dictates biological activity. Structure-activity relationship (SAR) studies demonstrated that sulfonamides derived from 4-chloro-2-nitrobenzenesulfonyl chloride exhibited potent inhibitory activity (EC50 = 1.17 μM), outperforming various mono-substituted baselines [1]. The distinct stereoelectronic profile provided by the combination of the ortho-nitro and para-chloro groups is necessary for optimal target binding in these specific inhibitor classes.
| Evidence Dimension | In vitro anti-IAV activity (EC50) |
| Target Compound Data | EC50 = 1.17 μM (for the 4-chloro-2-nitrobenzenesulfonamide derivative) |
| Comparator Or Baseline | Unsubstituted or mono-substituted benzenesulfonamide derivatives (Generally lower potency or inactive) |
| Quantified Difference | Demonstrated low-micromolar target inhibition strictly dependent on the 4-chloro-2-nitro substitution pattern. |
| Conditions | In vitro MDCK cell assay against H1N1 (A/FM/1/47). |
Guides the procurement decisions of medicinal chemists who require this exact substitution pattern to maximize the potency of specific antiviral libraries.
The compound is the primary starting material for synthesizing 6-chloro-1,2,4-benzothiadiazine-1,1-dioxide derivatives [1]. Its dual functionality allows for initial sulfonamide formation followed by nitro reduction and cyclization, making it indispensable for the industrial production of chlorothiazide-type drugs.
While standard NsCl is used for simple Fukuyama deprotections, 4-chloro-2-nitrobenzenesulfonyl chloride is selected when the protecting group must be further functionalized. The highly activated C4-chlorine can be used to attach the protected amine to a solid support resin or a solubility-enhancing tag prior to the final thiolytic deprotection step [1].
Due to its proven track record in structure-activity relationship (SAR) optimizations, this compound is procured for generating libraries of biologically active benzenesulfonamides. The specific stereoelectronic properties of the 4-chloro-2-nitro substitution pattern have been directly linked to enhanced binding affinities in viral hemagglutinin inhibitors [2] and novel benzopyridothiadiazepine antitumor agents [3].
Corrosive